1,1-Diphenyl-2-picrylhydrazyl
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,2-Diphenyl-1-picrylhydrazyl (DPPH) is free radicals . DPPH itself is a stable free radical that shows hydrogen acceptor ability towards antioxidants .
Mode of Action
DPPH interacts with its targets (antioxidants) by accepting a hydrogen atom from them . This interaction results in the reduction of the odd electron of the nitrogen atom in DPPH to the corresponding hydrazine .
Biochemical Pathways
The primary biochemical pathway affected by DPPH is the antioxidant activity pathway . By accepting a hydrogen atom from antioxidants, DPPH serves as a measure of the radical scavenging activity of these antioxidants .
Result of Action
The result of DPPH’s action is the neutralization of free radicals. When DPPH accepts a hydrogen atom from an antioxidant, it is reduced and becomes colorless or pale yellow . This change in color can be quantified by colorimetric detection at 515 nm as a measure of antioxidant capacity .
Action Environment
The action of DPPH can be influenced by environmental factors such as the solvent used. DPPH is soluble in methanol and can be used in both aqueous and non-polar organic solvents . This allows for the examination of both hydrophilic and lipophilic antioxidants . The stability of DPPH is also notable, as it is a stable free radical .
Biochemical Analysis
Biochemical Properties
2,2-Diphenyl-1-picrylhydrazyl shows hydrogen acceptor ability towards antioxidants . Upon reaction with antioxidants, it turns from deep violet to yellow, which can be quantified by colorimetric detection at 515 nm as a measure of antioxidant capacity . This property allows it to interact with various enzymes, proteins, and other biomolecules that have antioxidant properties.
Cellular Effects
The effects of 2,2-Diphenyl-1-picrylhydrazyl on cells are primarily related to its role as a free radical and its interactions with antioxidants. It is commonly used in assays to measure the antioxidant potential of various substances, including plant extracts, foodstuffs, and pure compounds . The compound’s ability to accept hydrogen from antioxidants can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2,2-Diphenyl-1-picrylhydrazyl exerts its effects through its interactions with antioxidants. When it reacts with an antioxidant, the compound accepts a hydrogen atom, turning from a deep violet color to yellow . This change can be quantified by colorimetric detection at 515 nm, providing a measure of the antioxidant capacity of the substance being tested .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Diphenyl-1-picrylhydrazyl can change over time. For example, the compound’s color change upon reaction with antioxidants can be monitored over time to measure the antioxidant capacity of a substance . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Metabolic Pathways
2,2-Diphenyl-1-picrylhydrazyl is involved in reactions with antioxidants, which can be considered a type of metabolic pathway . The compound interacts with enzymes or cofactors that have antioxidant properties, and these interactions can affect metabolic flux or metabolite levels.
Preparation Methods
The synthesis of 1,1-diphenyl-2-picrylhydrazyl involves the reaction of 2,2-diphenyl-1-picrylhydrazine with an oxidizing agent . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperature and pressure to ensure the stability of the free radical . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,1-diphenyl-2-picrylhydrazyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to 2,2-diphenyl-1-picrylhydrazine using reducing agents such as sodium borohydride.
Substitution: The nitro groups in the compound can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-diphenyl-2-picrylhydrazyl is extensively used in scientific research for various applications:
Chemistry: It is used as a reagent to evaluate the antioxidant activity of different compounds.
Biology: The compound is used to study the effects of antioxidants on biological systems.
Medicine: It is employed in research related to oxidative stress and its impact on human health.
Industry: The compound is used in the development of new materials with antioxidant properties.
Comparison with Similar Compounds
1,1-diphenyl-2-picrylhydrazyl is unique due to its stability as a free radical and its ability to undergo colorimetric changes upon reaction with antioxidants . Similar compounds include:
2,2-diphenyl-1-picrylhydrazine: The reduced form of this compound.
2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazine: Another derivative with similar properties.
These compounds share similar chemical structures but differ in their reactivity and applications .
Properties
InChI |
InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEAADYXPMHMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883768 | |
Record name | 1,1-Diphenyl-2-picrylhydrazyl radical | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883768 | |
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Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
Record name | 1,1-Diphenyl-2-picrylhydrazyl (free radical) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19804 | |
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CAS No. |
1898-66-4 | |
Record name | DPPH radical | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1898-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diphenyl-2-picrylhydrazyl (free radical) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001898664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinyl, 2,2-diphenyl-1-(2,4,6-trinitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Diphenyl-2-picrylhydrazyl radical | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenyl-1-picrylhydrazyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1-DIPHENYL-2-PICRYLHYDRAZYL (FREE RADICAL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFD3H4VGDH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DPPH exists as a stable free radical due to its delocalized electron. When it encounters an antioxidant molecule, DPPH readily accepts an electron or hydrogen atom, leading to a reduction reaction. This reaction transforms DPPH into its reduced form, 2,2-diphenyl-1-picrylhydrazine (DPPH-H), resulting in a color change from violet to pale yellow. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The rate and extent of this color change are proportional to the antioxidant activity of the tested compound.
A: The reaction between DPPH and phenols involves hydrogen atom transfer (HAT), yielding 2,2-diphenyl-1-picrylhydrazine and a phenoxy radical. [] In alcoholic solvents, the phenoxy radical can react with the solvent, regenerating the phenol and contributing to the complexity of the reaction kinetics. [] This regeneration process can lead to the consumption of more DPPH over time, making kinetic analysis crucial for understanding the reaction mechanism.
ANone: The molecular formula of DPPH is C18H12N5O6 and its molecular weight is 394.32 g/mol.
A: DPPH exhibits a characteristic absorption maximum in the UV-Vis spectrum around 515-520 nm, responsible for its violet color. Upon reduction to DPPH-H, this absorbance decreases, and the solution turns pale yellow. This color change is often monitored spectrophotometrically to assess antioxidant activity. [, , , , , ] Additionally, DPPH can be characterized using techniques like Electron Spin Resonance (ESR) spectroscopy, which directly detects the presence of unpaired electrons, confirming its radical nature. []
A: The choice of solvent significantly impacts both DPPH stability and the kinetics of its reaction with antioxidants. [, , ] Alcoholic solvents, particularly methanol, are commonly used, but the potential for side reactions with phenoxy radicals can complicate the analysis. Apolar solvents have been shown to minimize such side reactions, providing more accurate kinetic data for determining bond dissociation enthalpies. []
ANone: While DPPH is primarily known for its role in antioxidant assays, research on its direct catalytic properties is limited within the provided literature.
A: Density Functional Theory (DFT) calculations have been employed to understand the reaction mechanism between DPPH and antioxidants, particularly phenols. [] These calculations provide insights into the transition states, bond dissociation enthalpies, and the role of factors like hydrogen bonding and steric hindrance in influencing the reaction kinetics.
A: The presence of electron-donating groups in phenols generally increases their reactivity towards DPPH, while electron-withdrawing groups decrease it. [] This trend aligns with the Hammett σ values, reflecting the influence of substituents on the electron density of the phenolic hydroxyl group. [] Bulky substituents, particularly at the ortho positions, can hinder the reaction due to steric effects, primarily affecting the reaction rate rather than the activation energy. []
ANone: The provided research primarily focuses on DPPH as an analytical reagent for assessing antioxidant activity in vitro. Data regarding its PK/PD properties is limited within the scope of this literature.
A: The use of DPPH in the provided research primarily revolves around its application in in vitro antioxidant assays. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Information regarding its in vivo efficacy is limited within these studies.
A: While the provided articles do not delve into a detailed historical account of DPPH, its use as a reagent for assessing antioxidant activity has become widely established in various fields, including food chemistry, natural product research, and pharmaceutical sciences. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its stability as a free radical, coupled with its distinct color change upon reduction, has made it a valuable tool for rapid screening and quantitative analysis of antioxidants.
ANone: DPPH finds applications in various fields due to its ability to assess antioxidant capacity:
- Food Science: DPPH assays are widely employed to evaluate the antioxidant activity of food products, ingredients, and beverages. [, , , , , ]
- Natural Product Chemistry: DPPH is extensively used to screen and characterize the antioxidant potential of plant extracts, identifying new sources of natural antioxidants. [, , , , , , ]
- Pharmaceutical Research: DPPH assays contribute to evaluating the antioxidant properties of potential drug candidates and understanding their mechanisms of action. [, ]
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